molecular formula C25H30BrNO3 B11615272 9-[3-bromo-4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione CAS No. 684238-38-8

9-[3-bromo-4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B11615272
CAS No.: 684238-38-8
M. Wt: 472.4 g/mol
InChI Key: ZPKDJLIBXUWNLF-UHFFFAOYSA-N
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Description

The compound 9-[3-bromo-4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione belongs to the xanthene-dione family, a class of polycyclic molecules characterized by a fused tricyclic core with two ketone groups. These compounds are notable for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, as well as applications in materials science . The target molecule features a 3-bromo-4-(dimethylamino)phenyl substituent, which introduces unique electronic and steric effects compared to other xanthene derivatives.

Properties

CAS No.

684238-38-8

Molecular Formula

C25H30BrNO3

Molecular Weight

472.4 g/mol

IUPAC Name

9-[3-bromo-4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C25H30BrNO3/c1-24(2)10-17(28)22-19(12-24)30-20-13-25(3,4)11-18(29)23(20)21(22)14-7-8-16(27(5)6)15(26)9-14/h7-9,21H,10-13H2,1-6H3

InChI Key

ZPKDJLIBXUWNLF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)N(C)C)Br)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[3-bromo-4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multiple steps. One common approach is to start with the bromination of a suitable phenyl precursor, followed by the introduction of the dimethylamino group. The xanthene core is then constructed through a series of cyclization reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-[3-bromo-4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the phenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

9-[3-bromo-4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 9-[3-bromo-4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The brominated phenyl group and dimethylamino group play key roles in binding to these targets, while the xanthene core provides structural stability and facilitates specific interactions. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substituents on the xanthene-dione core significantly influence physicochemical properties and reactivity. Key analogues include:

Compound Name Substituent(s) on Aryl Group Electronic Effects Reference
9-(4-Hydroxybutyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione 4-Hydroxybutyl Electron-donating (polar group)
9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6-tetrahydro-9H-xanthene-1,8(2H,7H)-dione 4-Hydroxy-3-methoxyphenyl Mixed (electron-donating -OH/-OCH₃)
9-(2,4-Dinitrophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione 2,4-Dinitrophenyl Strong electron-withdrawing (-NO₂)
9-(3,4-Dimethoxyphenyl)-3,3,6,6-tetramethyl-4,5,6,9-tetrahydro-3H-xanthene-1,8(2H,7H)-dione 3,4-Dimethoxyphenyl Electron-donating (-OCH₃)
Target Compound 3-Bromo-4-(dimethylamino)phenyl Mixed (electron-withdrawing Br, donating N(CH₃)₂)

Key Observations :

  • The dimethylamino group (-N(CH₃)₂) is strongly electron-donating, which may improve solubility and alter binding interactions in biological systems compared to purely electron-withdrawing substituents (e.g., -NO₂) .

Implications for Target Compound :

  • The bromo and dimethylamino groups may necessitate optimized catalysts (e.g., immobilized copper nanocatalysts ) to manage steric hindrance and electronic effects.
  • Solvent choice (e.g., aqueous vs. acetic acid) could influence regioselectivity and yield.

Projected Activity for Target Compound :

  • The bromine atom may enhance cytotoxicity (similar to halogenated anticancer agents), while the dimethylamino group could improve membrane permeability .
  • Synergistic effects of Br and N(CH₃)₂ might lead to unique binding modes in enzyme inhibition (e.g., trypanothione reductase ).

Crystallographic and Physicochemical Properties

Crystal packing and molecular conformations vary with substituents:

  • 4-Hydroxy-3-methoxyphenyl derivative : The pyran ring adopts a boat conformation, with intermolecular C–H···O hydrogen bonds stabilizing the lattice .
  • 3,4-Dimethoxyphenyl derivative : Dihedral angles between the pyran and aryl rings range from 84.45° to 86.81°, indicating near-perpendicular orientation .

Target Compound Considerations :

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